N1-Ethyl vs. N1-Hydroxy Substitution: Abrogation of HIV-1 Integrase Inhibition
The target compound carries an N1-ethyl group. In the well-characterized 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide INSTI series, the N1-OH group is structurally critical for chelating the two catalytic Mg²⁺ ions in the integrase active site [1]. Replacing the N1-OH with an N1-ethyl group eliminates this chelation capacity. In the lead INSTI series, the most potent compounds (e.g., compound 6p) achieved single-digit nanomolar antiviral EC₅₀ values (<10 nM) against wild-type HIV-1 and retained <50 nM potency against major INSTI-resistant mutants (G140S/Q148H, E138K/Q148K) [1]. While direct data for the N1-ethyl target compound are absent, the structural precedent indicates it will lack INSTI activity entirely. This is a critical differentiation: the target compound cannot substitute for 1-hydroxy INSTI analogs in HIV research.
| Evidence Dimension | HIV-1 INSTI antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | No INSTI activity predicted; N1-ethyl cannot chelate Mg²⁺ |
| Comparator Or Baseline | 1-Hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide analog (6p): EC₅₀ <10 nM (WT HIV-1), <50 nM (drug-resistant mutants) |
| Quantified Difference | Predicted >100-fold loss of INSTI potency |
| Conditions | HIV-1 single-round replication assay in TZM-bl cells; recombinant IN biochemical strand transfer assay [1] |
Why This Matters
This establishes that the target compound is mechanistically excluded from HIV integrase inhibitor applications, directing procurement toward alternative target classes.
- [1] Zhao XZ, Smith SJ, Maskell DP, et al. 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. J Med Chem. 2014;57(12):5190-5202. doi:10.1021/jm5001908 View Source
